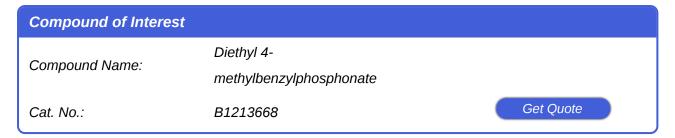


Spectroscopic Profile of Diethyl 4methylbenzylphosphonate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Diethyl 4-methylbenzylphosphonate** (CAS No: 3762-25-2), a versatile organophosphorus compound with applications in organic synthesis and medicinal chemistry. Due to the limited availability of public spectroscopic data for **Diethyl 4-methylbenzylphosphonate**, this guide includes data for the closely related compound, Diethyl benzylphosphonate, for comparative NMR and mass spectrometry analysis, a practice supported by the similarity in their chemical structures.

Spectroscopic Data Summary

The following tables summarize the available and comparative spectroscopic data for **Diethyl 4-methylbenzylphosphonate**.

Table 1: Infrared (IR) Spectroscopy Data for Diethyl 4-methylbenzylphosphonate



Wavenumber (cm ⁻¹)	Assignment
~2980	C-H stretch (aliphatic)
~1250	P=O stretch
~1020	P-O-C stretch
~810	C-H out-of-plane bend (aromatic)

Data sourced from the NIST/EPA Gas-Phase Infrared Database.[1]

Table 2: ¹H NMR Spectroscopy Data (Comparative Data

from Diethyl benzylphosphonate in CDCl₃)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
1.25	t	6H	-OCH ₂ CH ₃
3.15	d	2H	Ar-CH ₂ -P
4.05	m	4H	-OCH ₂ CH ₃
7.25-7.40	m	5H	Aromatic C-H

Note: For **Diethyl 4-methylbenzylphosphonate**, an additional singlet corresponding to the methyl group on the benzyl ring would be expected around 2.3 ppm.

Table 3: ¹³C NMR Spectroscopy Data (Comparative Data from Diethyl benzylphosphonate in CDCl₃)



Chemical Shift (δ) ppm	Assignment
16.4 (d)	-OCH ₂ CH ₃
33.8 (d)	Ar-CH ₂ -P
62.2 (d)	-OCH ₂ CH ₃
126.8	Aromatic C-H
128.6	Aromatic C-H
129.8 (d)	Aromatic C-H
131.8 (d)	Aromatic ipso-C

Note: For **Diethyl 4-methylbenzylphosphonate**, the chemical shifts of the aromatic carbons would be slightly different due to the methyl substituent.

Table 4: ³¹P NMR Spectroscopy Data (Comparative Data

from Diethyl benzylphosphonate in CDCl₃)

Chemical Shift (δ) ppm	Assignment
25.0	P=O

Table 5: Mass Spectrometry (MS) Data (Comparative

Data from Diethyl benzylphosphonate)

m/z	Proposed Fragment
228	[M]+
199	[M - C ₂ H ₅] ⁺
171	[M - OC ₂ H ₅ - C ₂ H ₄] ⁺
91	[C7H7]+ (tropylium ion)

Note: For **Diethyl 4-methylbenzylphosphonate** (Molecular Weight: 242.25 g/mol), the molecular ion peak [M]⁺ would be observed at m/z 242. The fragmentation pattern is expected



to be similar, with a prominent peak at m/z 105 corresponding to the 4-methylbenzyl cation.[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ³¹P NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ³¹P NMR, 85% phosphoric acid is often used as an external standard.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer. For a liquid sample like **Diethyl 4-methylbenzylphosphonate**, the spectrum can be recorded by placing a thin film of the neat liquid between two potassium bromide (KBr) plates.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



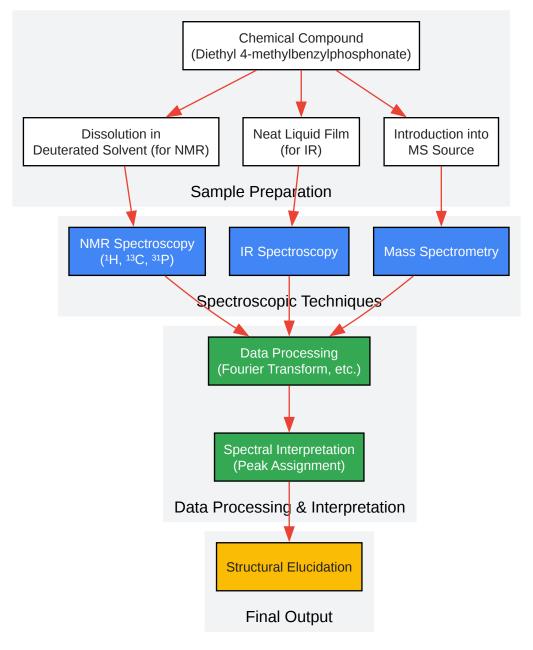


Figure 1. General Workflow for Spectroscopic Analysis

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Caption: General Workflow for Spectroscopic Analysis

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References

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- 2. benchchem.com [benchchem.com]
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